molecular formula C19H23N5O B14437166 [4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl](phenyl)methanone CAS No. 76781-15-2

[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl](phenyl)methanone

Cat. No.: B14437166
CAS No.: 76781-15-2
M. Wt: 337.4 g/mol
InChI Key: QMUYVIUADUEDOP-UHFFFAOYSA-N
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Description

4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone is a complex organic compound that features a quinazoline core, a piperazine ring, and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone typically involves multiple steps. One common method involves the reaction of 4-amino-5,6,7,8-tetrahydroquinazoline with piperazine and benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology

In biological research, 4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development .

Medicine

Medicinally, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an antiviral and anticancer agent, owing to its ability to inhibit key enzymes and pathways involved in disease progression .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase and pantothenate kinase, which are crucial for cellular processes. By binding to these enzymes, the compound disrupts their normal function, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications .

Properties

CAS No.

76781-15-2

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

[4-(4-amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C19H23N5O/c20-17-15-8-4-5-9-16(15)21-19(22-17)24-12-10-23(11-13-24)18(25)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H2,20,21,22)

InChI Key

QMUYVIUADUEDOP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)N

Origin of Product

United States

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